Cas no 2229267-51-8 (N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide is a specialized organic compound featuring a cyclopropylamine moiety linked to an acetamide-substituted phenyl ring. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The cyclopropyl group enhances conformational rigidity, which can improve binding affinity and metabolic stability in drug design. The acetamide functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it valuable for research in targeted therapeutics, enzyme inhibition studies, and structure-activity relationship investigations. The compound's purity and stability under standard conditions ensure reliable performance in synthetic workflows.
N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide structure
2229267-51-8 structure
商品名:N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide
CAS番号:2229267-51-8
MF:C13H18N2O
メガワット:218.294823169708
CID:6415684
PubChem ID:165764333

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide
    • EN300-1741252
    • 2229267-51-8
    • N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
    • インチ: 1S/C13H18N2O/c1-10(16)15-12-4-2-3-11(9-12)5-6-13(14)7-8-13/h2-4,9H,5-8,14H2,1H3,(H,15,16)
    • InChIKey: FSFVIGWTYGQWNA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)NC1=CC=CC(=C1)CCC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 218.141913202g/mol
  • どういたいしつりょう: 218.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 55.1Ų

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1741252-5g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
5g
$3977.0 2023-09-20
Enamine
EN300-1741252-0.05g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
0.05g
$1152.0 2023-09-20
Enamine
EN300-1741252-2.5g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
2.5g
$2688.0 2023-09-20
Enamine
EN300-1741252-10g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
10g
$5897.0 2023-09-20
Enamine
EN300-1741252-0.1g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
0.1g
$1207.0 2023-09-20
Enamine
EN300-1741252-10.0g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
10g
$5897.0 2023-06-03
Enamine
EN300-1741252-0.5g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
0.5g
$1316.0 2023-09-20
Enamine
EN300-1741252-1.0g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
1g
$1371.0 2023-06-03
Enamine
EN300-1741252-1g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
1g
$1371.0 2023-09-20
Enamine
EN300-1741252-5.0g
N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide
2229267-51-8
5g
$3977.0 2023-06-03

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide 関連文献

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamideに関する追加情報

Professional Introduction to N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide (CAS No. 2229267-51-8)

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide, a compound with the CAS number 2229267-51-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure of N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide incorporates a phenyl ring substituted with a 3-2-(1-aminocyclopropyl)ethyl moiety, linked to an acetamide group. This configuration suggests a high degree of specificity in its interactions with biological targets, making it a promising candidate for further investigation.

The synthesis and characterization of N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide have been subjects of extensive research. The presence of the 1-amino cyclopropyl group in its structure is particularly noteworthy, as it introduces a rigid cyclic framework that can enhance binding affinity and selectivity. This feature is particularly relevant in the development of drugs targeting enzymes and receptors with complex three-dimensional structures. Recent studies have highlighted the importance of such structural motifs in improving drug efficacy and reducing side effects.

In the context of contemporary pharmaceutical research, N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide has been explored for its potential in modulating various biological pathways. The acetamide moiety is known to be a common pharmacophore in many active pharmaceutical ingredients (APIs), contributing to their pharmacological activity. The combination of this pharmacophore with the unique 3-2-(1-aminocyclopropyl)ethylphenyl group suggests that this compound may exhibit multiple mechanisms of action, making it a versatile tool for drug discovery.

One of the most exciting aspects of N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide is its potential application in treating inflammatory and immunological disorders. The phenyl ring, a common structural element in many bioactive molecules, is known to interact with various receptors and enzymes involved in inflammation. Preliminary computational studies have indicated that this compound may inhibit key inflammatory pathways by binding to specific targets, thereby reducing inflammation and associated symptoms.

The role of N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide in oncology research is also emerging as a critical area of interest. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. By targeting these pathways, N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide may offer a novel approach to cancer therapy. Early preclinical studies have shown promising results in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent.

The development of new methodologies for synthesizing N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide has been another focus of research. Advanced synthetic techniques have enabled chemists to produce this compound with high purity and yield, facilitating further biological evaluation. These advancements are crucial for translating laboratory discoveries into clinical applications, ensuring that the therapeutic potential of this compound can be fully realized.

The pharmacokinetic properties of N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide are also being carefully studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for clinical use. Initial pharmacokinetic studies have provided valuable insights into the compound's bioavailability and metabolic pathways, guiding efforts to optimize its formulation and dosing regimen.

In conclusion, N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide (CAS No. 2229267-51-8) represents a significant advancement in pharmaceutical chemistry with diverse potential applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for further research, offering hope for new treatments in inflammation, immunology, and oncology. As research continues to uncover its full therapeutic potential, this compound is poised to make meaningful contributions to modern medicine.

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